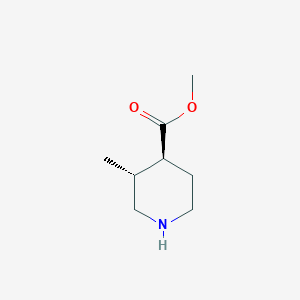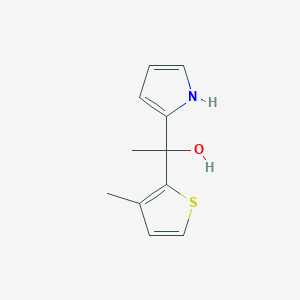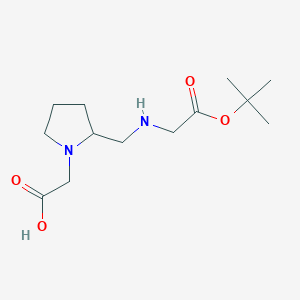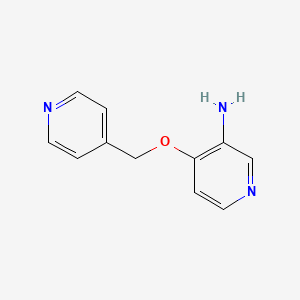
4-(Pyridin-4-ylmethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-4-ylmethoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine typically involves the reaction of 4-chloromethylpyridine with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using halogenated reagents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(Pyridin-4-ylmethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A simpler analog with an amine group at the 4-position.
4-Methoxypyridine: A compound with a methoxy group at the 4-position.
4-(Pyridin-4-yl)pyridine: A compound with two pyridine rings connected at the 4-position.
Uniqueness
4-(Pyridin-4-ylmethoxy)pyridin-3-amine is unique due to the presence of both a methoxy and an amine group on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9/h1-7H,8,12H2 |
InChI Key |
OINUJHANCDTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


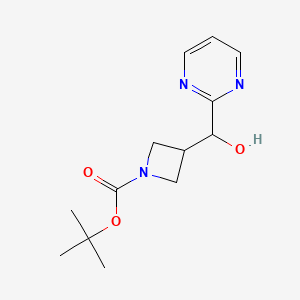
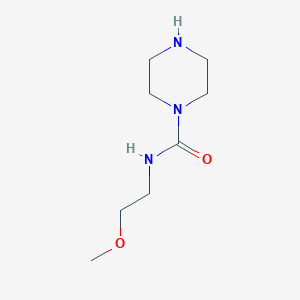
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
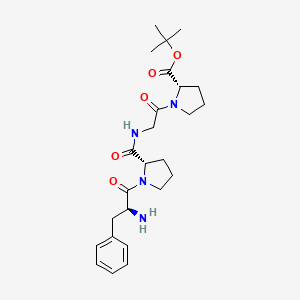
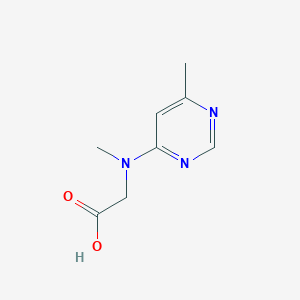
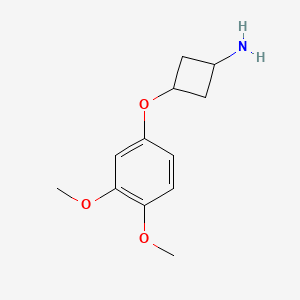
![Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B12991220.png)
![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
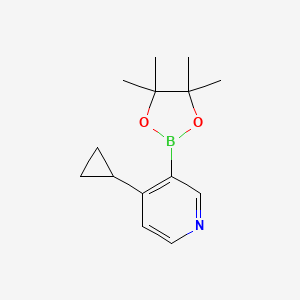
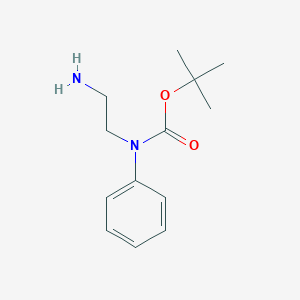
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
